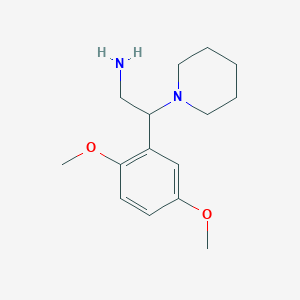

2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine

Vue d'ensemble

Description

“2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, the preparation of 2,5-dimethoxyphenethylamine, an important pharmaceutical intermediate, includes a Friedel-Crafts reaction between 1,4-dimethoxy benzene and chloracetyl chloride to obtain Alpha-chlorine-2, 5-dimethoxy acetophenone. This then reacts with methenamine to obtain Alpha-amino-2, 5-dimethoxy acetophenone, which finally reacts with a reducer to obtain the product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described in the Synthesis Analysis section. The reactions involve Friedel-Crafts reaction, reaction with methenamine, and reduction .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- The kinetics of aminolysis of X-substituted phenyl diphenylphosphinates show reactions with primary and secondary amines, including piperidine, through a concerted mechanism. Secondary amines, similar in basicity to piperidine, have been studied in these reactions (Um, Han, & Shin, 2009).

- Novel piperazine derivatives, including those related to piperidine, have been synthesized, showing antibacterial and antifungal activities, indicating a potential in pharmaceutical research (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Pharmacological Research

- Piperidine derivatives have been investigated for their cytotoxic activities on breast cancer cell lines, demonstrating the potential for piperidine-related compounds in cancer therapy research (Zarghi, Arfaei, & Shirazi, 2013).

- Research on 2,5-dimethoxy-4-substituted phenylethylamines, closely related to the compound , reveals their antagonistic properties at 5-HT2A receptors, suggesting potential applications in neurological research (Villalobos et al., 2004).

Materials Science

- Studies on electrophilic trisubstituted ethylenes, including 2,5-dimethoxy derivatives, show their use in the synthesis of novel copolymers with potential applications in material science (Kharas et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds like 2c-b, a synthetic psychedelic drug of the 2c family, have been primarily classified as stimulants and hallucinogens .

Mode of Action

It’s worth noting that similar compounds interact with their targets to induce changes in perception and cognition .

Biochemical Pathways

Oxidative deamination has been mentioned in the metabolism of related compounds, resulting in various metabolites .

Pharmacokinetics

Similar compounds like 2c-b have an onset of action of 20–40 minutes when taken orally, and a duration of action of 4–12 hours depending on the route of administration .

Result of Action

Similar compounds have been known to induce changes in perception and cognition, suggesting potential effects at the cellular and molecular levels .

Action Environment

It’s worth noting that the effects of similar compounds can vary significantly depending on the route of administration and the individual’s physiological state .

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-18-12-6-7-15(19-2)13(10-12)14(11-16)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9,11,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKVLEXAUCFMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CN)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

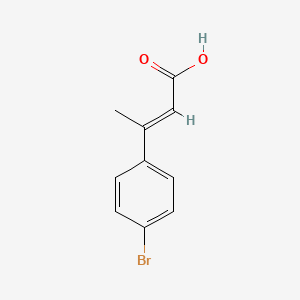

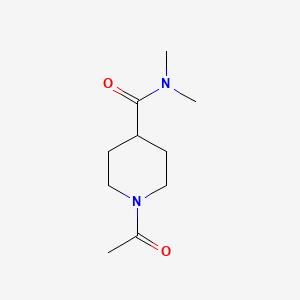

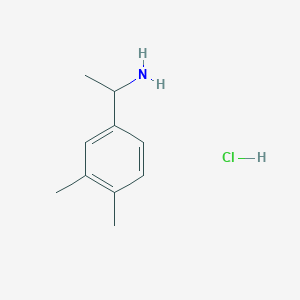

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide](/img/structure/B3038819.png)

![7-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B3038822.png)

![7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one](/img/structure/B3038823.png)

![(4aS,9aR)-4,4a,9,9a-tetrahydro-Indeno[2,1-b]-1,4-oxazin-3(2H)-one](/img/structure/B3038833.png)